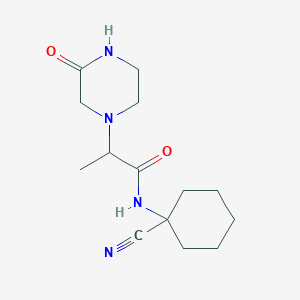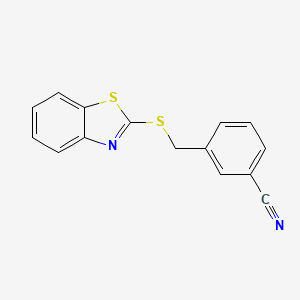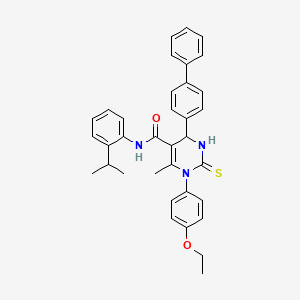![molecular formula C21H29ClN2O2 B7543261 1-[(4-chlorophenyl)methoxy]-3-[2-(N-ethyl-3-methylanilino)ethylamino]propan-2-ol](/img/structure/B7543261.png)
1-[(4-chlorophenyl)methoxy]-3-[2-(N-ethyl-3-methylanilino)ethylamino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chlorophenyl)methoxy]-3-[2-(N-ethyl-3-methylanilino)ethylamino]propan-2-ol is a chemical compound that belongs to the family of beta-blockers. It is commonly known as carvedilol and is used in the treatment of cardiovascular diseases such as hypertension and congestive heart failure. Carvedilol has become an important drug in the field of medicine due to its unique properties and effectiveness in treating cardiovascular diseases.
Mécanisme D'action
Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels. This reduces the heart rate and dilates the blood vessels, which in turn reduces blood pressure and improves cardiac function. Carvedilol also has antioxidant properties that protect the heart from damage caused by free radicals.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects on the body. It reduces the production of adrenaline and noradrenaline, which are hormones that increase heart rate and blood pressure. Carvedilol also reduces the production of angiotensin II, a hormone that increases blood pressure. Additionally, carvedilol has been shown to improve the function of the endothelium, which is the inner lining of blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
Carvedilol has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, carvedilol has some limitations for lab experiments. It has a short half-life and may require multiple doses to achieve therapeutic effects. Additionally, carvedilol may interact with other drugs, which can complicate experiments.
Orientations Futures
There are several future directions for research on carvedilol. One area of research is the development of new formulations of carvedilol that can improve its bioavailability and therapeutic efficacy. Another area of research is the investigation of carvedilol's potential use in treating other diseases such as Parkinson's disease and cancer. Additionally, research is needed to better understand the mechanism of action of carvedilol and its effects on the body.
Conclusion:
In conclusion, carvedilol is a chemical compound that has become an important drug in the field of medicine due to its unique properties and effectiveness in treating cardiovascular diseases. It is synthesized by a complex process and has been extensively studied for its therapeutic potential. Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels and has several biochemical and physiological effects on the body. It has several advantages for lab experiments, but also has some limitations. There are several future directions for research on carvedilol, including the development of new formulations and investigating its potential use in treating other diseases.
Méthodes De Synthèse
Carvedilol is synthesized by the reaction of 4-chlorophenylglyoxylic acid with N-ethyl-3-methylaniline to form 1-(4-chlorophenyl)-3-(N-ethyl-3-methylanilino)-2-propanol. This intermediate is then reacted with methoxymethyl chloride to form the final product, 1-[(4-chlorophenyl)methoxy]-3-[2-(N-ethyl-3-methylanilino)ethylamino]propan-2-ol. The synthesis of carvedilol is a complex process that requires careful attention to detail and a high degree of expertise.
Applications De Recherche Scientifique
Carvedilol has been extensively studied for its therapeutic potential in treating cardiovascular diseases. It has been shown to be effective in reducing blood pressure, improving cardiac function, and reducing the risk of heart failure. Carvedilol has also been studied for its potential use in treating other diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-[2-(N-ethyl-3-methylanilino)ethylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O2/c1-3-24(20-6-4-5-17(2)13-20)12-11-23-14-21(25)16-26-15-18-7-9-19(22)10-8-18/h4-10,13,21,23,25H,3,11-12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWPJBUUVULMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNCC(COCC1=CC=C(C=C1)Cl)O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)methoxy]-3-[2-(N-ethyl-3-methylanilino)ethylamino]propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543190.png)
![4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543198.png)

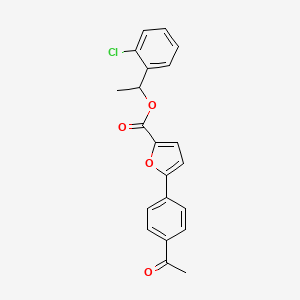
![N-[4-[(2,4-difluorophenyl)sulfamoyl]phenyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7543224.png)

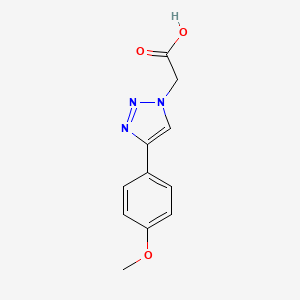
![N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7543275.png)
![N-cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide](/img/structure/B7543281.png)
![Phenyl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543288.png)
